N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Description
Structural Characterization of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Molecular Geometry and Bonding Configurations
The molecular geometry of this compound is defined by a planar arrangement of its aromatic rings and sulfonamide backbone. X-ray crystallographic studies of analogous Schiff bases reveal that the dihedral angle between the planes of the 2-chlorophenyl and 4-methylbenzenesulfonamide groups typically ranges from 5.34° to 51.42° , depending on substituent effects and intermolecular interactions. The C=N bond length, characteristic of Schiff bases, is approximately 1.28–1.30 Å , consistent with partial double-bond character due to resonance delocalization.
Key bonding parameters include:
- S–O bond lengths : 1.43–1.45 Å, indicative of sulfonamide group polarization.
- C–Cl bond length : 1.73–1.75 Å, aligning with typical aryl chloride bonds.
- Intramolecular N–H⋯O hydrogen bonds : ~2.05 Å, stabilizing the keto–enamine tautomer.
The crystal packing is further stabilized by weak intermolecular interactions, such as C–H⋯O hydrogen bonds (2.50–2.70 Å) and C–H⋯Cl contacts (3.30–3.50 Å).
Table 1: Comparative Bond Lengths in Sulfonamide Schiff Bases
Tautomeric Forms and Resonance Stabilization
This compound predominantly exists in the keto–enamine tautomeric form , as evidenced by intramolecular hydrogen bonding between the sulfonamide oxygen and the imine nitrogen. This tautomer is stabilized by:
- Resonance delocalization : Electron density shifts from the sulfonamide group to the imine moiety, creating partial double-bond character in the C–N bond.
- Strong N–H⋯O hydrogen bonds : These interactions lock the molecule into a planar conformation, reducing steric strain and enhancing thermal stability.
The keto–enamine form exhibits a distinct spectroscopic signature, with infrared (IR) absorption bands at ~1610 cm⁻¹ (C=N stretch) and ~1320 cm⁻¹ (S=O symmetric stretch). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded proton environments for the imine hydrogen (δ 8.3–8.5 ppm ) due to conjugation with the electron-withdrawing sulfonamide group.
Comparative Analysis with Related Sulfonamide Schiff Bases
This compound exhibits distinct structural features compared to other sulfonamide Schiff bases:
Substituent Effects on Crystal Packing
- The 2-chlorophenyl group introduces steric hindrance and electronic effects, leading to a larger dihedral angle (51.42°) compared to non-chlorinated analogs (e.g., 5.34° in N-(2-hydroxyphenyl) derivatives).
- Chlorine’s electronegativity enhances intermolecular C–H⋯Cl interactions, promoting columnar stacking along the crystallographic a-axis.
Hydrogen Bonding Patterns
- Unlike N-(3,5-dichloro-2-hydroxybenzylidene) derivatives, which form dimeric R₂²(10) rings via O–H⋯O bonds, the title compound relies on weaker C–H⋯O and C–H⋯Cl contacts for lattice stabilization.
Thermal Stability
- Thermogravimetric analysis (TGA) of similar Schiff bases shows decomposition onset temperatures of 180–220°C , attributed to the rupture of the C=N bond. The 2-chlorophenyl substituent may marginally increase thermal stability due to enhanced resonance stabilization.
Table 2: Structural Comparison with Related Sulfonamide Schiff Bases
Properties
CAS No. |
150552-84-4 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
GZRLYJCQEAZBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Reactants : 2-Chlorobenzaldehyde (1 mmol) and 4-methylbenzenesulfonamide (1 mmol) are mixed with AlCl₃ (0.5 mmol).
- Grinding : The mixture is ground in a mortar and pestle at room temperature for 15 minutes.
- Workup : The solid product is washed with ethyl acetate, filtered through Celite, and recrystallized from ethyl acetate/hexane.
Key Findings
- Yield : 89–90%.
- Advantages : Short reaction time (15 minutes), no solvent required, and high atom economy.
- Mechanism : AlCl₃ activates the aldehyde carbonyl group, facilitating nucleophilic attack by the sulfonamide’s nitrogen.
BF₃·OEt₂ Catalyzed Synthesis
Boron trifluoride etherate (BF₃·OEt₂) serves as an effective Lewis acid for this condensation, particularly in benzene or toluene under reflux.
Reaction Protocol
- Reactants : 2-Chlorobenzaldehyde (1.05 equiv) and 4-methylbenzenesulfonamide (1 equiv) are dissolved in anhydrous benzene.
- Catalyst : BF₃·OEt₂ (1 equiv) is added, and the mixture is heated at 80°C for 14–18 hours.
- Purification : The product is filtered through Celite, concentrated, and recrystallized from toluene.
Key Findings
- Yield : 94%.
- Advantages : High yield and compatibility with moisture-sensitive reagents.
- Limitations : Requires prolonged heating (18 hours) and inert conditions.
Silica Gel-Assisted Filtration and Recrystallization
This method prioritizes purification efficiency, leveraging silica gel filtration to remove impurities before recrystallization.
Reaction Protocol
Key Findings
- Purity : >99% by HPLC.
- Crystallinity : Single-crystal X-ray diffraction confirms the (E)-configuration.
Comparative Analysis of Methods
Mechanistic Insights and Limitations
Reaction Mechanism
Limitations
- Enolizable Aldehydes : Methods fail with aldol-prone substrates (e.g., ketones), leading to side products.
- Scale-Up Challenges : Grinding in solvent-free reactions becomes impractical for large batches.
Purification Techniques
Recrystallization Solvents
Chromatography
- Silica Gel Column : Elution with 1:5 ethyl acetate/petroleum ether achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules with potential biological activities .
Biology and Medicine: This compound is explored for its potential antibacterial and anti-inflammatory properties. It is used in the development of new pharmaceuticals aimed at treating bacterial infections and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its role as an intermediate makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antibacterial effects by preventing the synthesis of essential bacterial components .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide (): Replaces the 2-chlorophenyl group with a pyridylmethyl moiety. Database match ranges (71.6–92%) suggest structural similarity but divergent bioactivity .
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (): Features a bulky naphthyl group and methoxy substituent. The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution and possibly reducing metabolic stability. Stereochemical purity (99%) and specific rotation ([α]D²⁰ +2.5) highlight its chiral properties, which may influence receptor binding .
- 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide (): Incorporates a chiral phenylethyl group instead of the methylidene-linked chlorophenyl. This substitution likely increases steric hindrance, affecting crystallinity and melting points. Antimicrobial studies of such analogues emphasize the role of aromatic substituents in potency .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Key Property Differences |
|---|---|---|
| Target Compound | 2-Chlorophenyl-methylidene | High lipophilicity, electron-withdrawing |
| N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide | Pyridylmethyl | Enhanced solubility, basicity |
| (S)-N-((4-Methoxyphenyl)(naphthyl)methyl)-... | Methoxy + naphthyl | Steric bulk, chiral center |
| 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide | Phenylethyl | Increased steric hindrance |
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related compounds (e.g., N-(4-Methoxyphenyl)benzenesulfonamide , ) reveal hydrogen-bonding networks involving sulfonamide S=O and N–H groups. The 2-chlorophenyl group in the target compound may influence packing via Cl···π or halogen bonding, as suggested by patterns in . Such interactions are critical for stability and solubility .
Biological Activity
N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by a sulfonamide functional group linked to a substituted benzene ring, which contributes to its pharmacological properties. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorophenyl moiety and the sulfonamide group are critical for its biological activity. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.76 g/mol |
| IUPAC Name | N-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
| CAS Number | 221000-79-9 |
This compound primarily exhibits antibacterial activity through the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, preventing bacterial growth and reproduction.
Additionally, some studies suggest that this compound may also possess anti-inflammatory and analgesic properties , expanding its potential therapeutic applications beyond antibacterial effects.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. This compound has demonstrated efficacy against various bacterial strains. Its mechanism involves competing with para-aminobenzoic acid (PABA), which is necessary for folate synthesis in bacteria.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. The sulfonamide moiety can interact with inflammatory pathways, potentially leading to reduced inflammation and pain relief.
Anticancer Potential
Emerging studies have suggested that this compound may have cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology, where it could be explored as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Evaluation : A study synthesized various sulfonamides and evaluated their antibacterial properties against common pathogens. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Compounds similar to this compound showed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound could effectively bind to target proteins involved in folate metabolism, supporting its mechanism of action against bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
